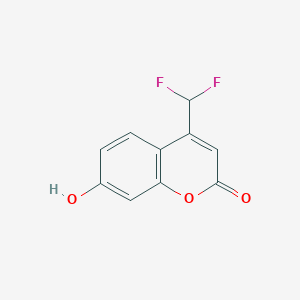

4-(二氟甲基)-7-羟基-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves difluoromethylation reactions. Various methods have been developed for introducing difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds. These methods are environmentally benign and can be performed under mild conditions .

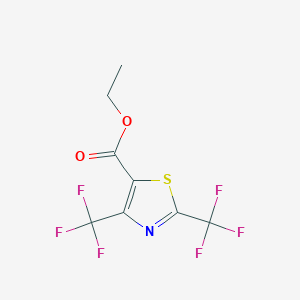

Molecular Structure Analysis

The molecular structure of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one consists of a chromone scaffold with a difluoromethyl group at the 4-position and a hydroxy group at the 7-position .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including difluoromethylation reactions. These reactions can introduce difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds .

Physical and Chemical Properties Analysis

科学研究应用

光谱分析和量子研究

光谱分析和量子力学研究对各种药物活性类黄酮化合物,包括4-(二氟甲基)-7-羟基-2H-色烯-2-酮的结构类似物,提供了它们与石墨烯相互作用的见解,增强了物理化学性质。此类研究强调了这些化合物与石墨烯形成分子自组装体的潜力,在各种科学应用中很有希望,特别是在提高光伏器件的效率和通过分子对接研究预测生物活性方面很有希望 (Al-Otaibi et al., 2020)。

合成和表征

已详细介绍了使用元素硫和 ClCF2CO2Na 作为二氟甲基硫化剂合成二氟甲基硫代色烯-4-酮。此过程有效地生成含 HCF2S 的 4H-色烯-4-酮和 9H-噻吩并[3,2-b]色烯-9-酮衍生物,强调了一种实用的、有效的方案,重点是成本效益和原料的可用性 (Zhang et al., 2019)。

简便的合成策略

已开发出一种合成 3-((三氟甲基)硫)-4H-色烯-4-酮的简便且有效的策略。此策略利用 AgSCF3 和三氯异氰尿酸原位生成活性亲电三氟甲基硫物种,展示了一种在温和条件下进行的方法,由于其对空气和湿度的迟钝性,展示了在科学研究中广泛应用的潜力 (Xiang & Yang, 2014)。

绿色化学方法

用于合成色烯衍生物的创新绿色化学方法强调了环保程序的重要性。一项研究重点介绍了在超声波辐射或水中回流条件下,使用 Fe3O4@SiO2-imid-PMAn 纳米粒子作为磁性催化剂,合成四氢苯并[b]吡喃和 3,4-二氢吡喃并[c]色烯衍生物。此方法具有操作简单、产率高、反应时间短以及无需后处理或纯化的优点,有助于开发更可持续的化学工艺 (Esmaeilpour et al., 2015)。

抗癌活性

已研究吡喃并[3, 2-c]色烯衍生物的体外抗癌活性,结果表明某些衍生物对各种癌细胞系表现出显着的抗肿瘤活性。已证明这些化合物可诱导细胞周期停滞和触发细胞凋亡,为开发新的治疗剂提供了宝贵的见解。该研究强调了结构修饰在增强色烯衍生物的抗癌功效中的重要性,这些化合物显示出作为癌症治疗开发先导结构的潜力 (El-Agrody et al., 2020)。

安全和危害

未来方向

作用机制

Target of Action

Compounds containing a difluoromethyl group have been found to inhibit histone deacetylase 6 (hdac6) . HDAC6 is an attractive drug development target due to its role in the immune response, neuropathy, and cancer .

Mode of Action

Difluoromethyl-containing compounds have been shown to be potent inhibitors of hdac6 . They undergo an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme–inhibitor complex .

Biochemical Pathways

Hdac6, a potential target of difluoromethyl-containing compounds, plays a crucial role in various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .

Pharmacokinetics

The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .

Result of Action

Inhibition of hdac6 by difluoromethyl-containing compounds could potentially lead to changes in cellular processes such as cell motility, proliferation, apoptosis, and the aggresomal pathway .

Action Environment

The reaction outcomes of difluoromethyl-containing compounds are known to be restricted by the reaction environment .

属性

IUPAC Name |

4-(difluoromethyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVTWUTXGVPZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2725067.png)

![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)

![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2725087.png)